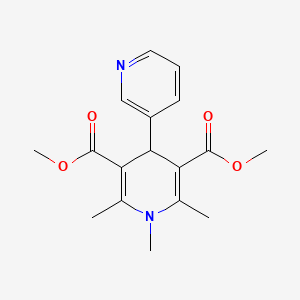
Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-(3-pyridyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound is characterized by its bipyridine core, which is substituted with multiple methyl groups and carboxylate functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the bipyridine core, followed by the introduction of methyl groups and carboxylate functionalities. Common reagents used in these reactions include methylating agents and carboxylating agents under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
Types of Reactions
3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its methyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylbenzene: A similar compound with a trimethyl-substituted benzene ring.
2,6,6-Trimethyl-4H-1,3-dioxin-4-one: Another compound with multiple methyl groups and a cyclic structure.
Uniqueness
3’,5’-DIMETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE is unique due to its bipyridine core and the specific arrangement of methyl and carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-pyridin-3-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-7-6-8-18-9-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3 |
InChI Key |
GIGAAERNMQKQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CN=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



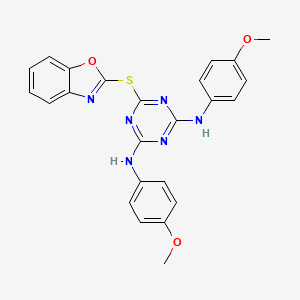
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11517181.png)
![1,3-Dimethyl-5-{[4-(4-methylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11517196.png)
![1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B11517197.png)
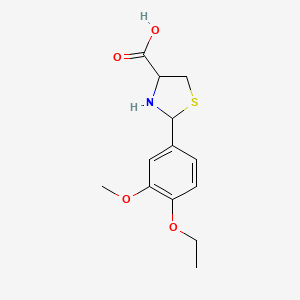
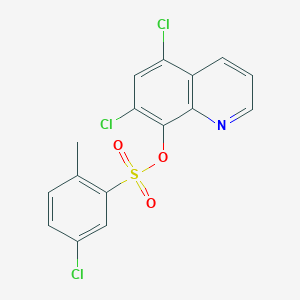
![8-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517206.png)
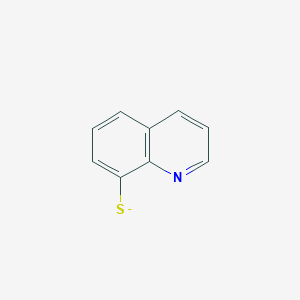
![2,4-dibromo-6-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11517220.png)
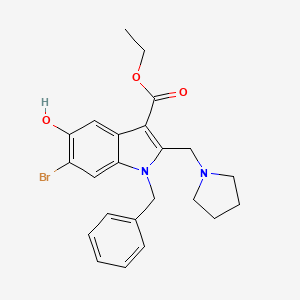
![2-[(2E)-3-Methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-YL]-N-(2-methylphenyl)acetamide](/img/structure/B11517224.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11517230.png)
![6-methyl-7-(prop-2-en-1-yloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11517233.png)
